Copteroside G

Description

Properties

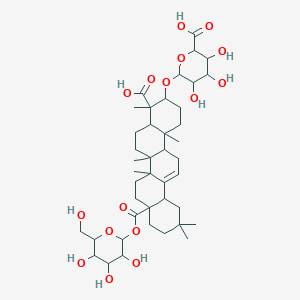

Molecular Formula |

C42H64O16 |

|---|---|

Molecular Weight |

824.9 g/mol |

IUPAC Name |

6-[[4-carboxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H64O16/c1-37(2)13-15-42(36(54)58-33-29(48)26(45)25(44)21(18-43)55-33)16-14-39(4)19(20(42)17-37)7-8-22-38(3)11-10-24(41(6,35(52)53)23(38)9-12-40(22,39)5)56-34-30(49)27(46)28(47)31(57-34)32(50)51/h7,20-31,33-34,43-49H,8-18H2,1-6H3,(H,50,51)(H,52,53) |

InChI Key |

KXYRUPZAFWEWGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Copteroside G: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copteroside G, a bisdesmosidic triterpenoid (B12794562) saponin (B1150181) isolated from Climacoptera transoxana, presents a unique chemical architecture centered on a gypsogenic acid aglycone. This document provides an in-depth overview of the chemical structure, physicochemical properties, and currently understood biological context of this compound. While specific quantitative biological activity and modulated signaling pathways for this compound remain largely uncharacterized in publicly accessible literature, this guide furnishes a foundational understanding based on its structural components and the broader activities of related triterpenoid saponins (B1172615). All available quantitative data is presented in tabular format, and a detailed description of the methodologies for its structure elucidation is provided.

Chemical Structure and Properties

This compound is structurally defined as gypsogenic acid 28-O-ß-D-glucopyranoside 3-O-ß-D-glucuronopyranoside[1]. The aglycone, gypsogenic acid, is a pentacyclic triterpenoid of the oleanane (B1240867) series. The bisdesmosidic nature of this compound arises from the attachment of two separate sugar moieties at different positions on the aglycone. A glucopyranoside unit is linked at the C-28 carboxyl group, while a glucuronopyranoside is attached at the C-3 hydroxyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C42H64O16 | Inferred from structure |

| Molecular Weight | 824.95 g/mol | Inferred from structure |

| CAS Number | 86438-31-5 | Commercial Suppliers |

| Class | Triterpenoid Saponin (Bisdesmosidic) | [1] |

| Aglycone | Gypsogenic Acid | [1] |

| Glycosylation | 28-O-ß-D-glucopyranoside, 3-O-ß-D-glucuronopyranoside | [1] |

Table 2: Physicochemical Properties of Gypsogenic Acid (Aglycone)

| Property | Value | Source |

| Molecular Formula | C30H46O5 | [2] |

| Molecular Weight | 486.68 g/mol | [2] |

| CAS Number | 5143-05-5 | [2] |

Structure Elucidation: Experimental Protocols

The definitive structure of this compound was elucidated by Annaev and Abubakirov in 1984 through a combination of chemical transformations and spectral analysis[1]. While the original publication's detailed experimental data is not widely available, the standard methodologies for such structure elucidation in that era would have included the following key steps:

Isolation of this compound

The initial step involves the extraction of plant material from the epigeal (above-ground) parts of Climacoptera transoxana. A typical workflow for the isolation of triterpenoid saponins is outlined below.

Acid Hydrolysis

To identify the aglycone and sugar components, this compound would be subjected to acid hydrolysis (e.g., using HCl or H2SO4). This process cleaves the glycosidic bonds, yielding the individual aglycone (gypsogenic acid) and the constituent monosaccharides (glucose and glucuronic acid). These components would then be identified by comparison with authentic standards using techniques like paper chromatography or gas chromatography.

Spectroscopic Analysis

The structural backbone and the points of glycosylation would be determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of complex natural products.

-

¹H NMR provides information about the number and types of protons, their chemical environments, and their coupling relationships.

-

¹³C NMR reveals the number of carbon atoms and their hybridization states. Specific chemical shifts would be compared to known values for similar triterpenoid structures to assign the carbon skeleton of gypsogenic acid and the sugar moieties.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the intact this compound molecule and its fragmentation pattern. This data helps to confirm the molecular formula and provides clues about the sequence and linkage of the sugar units.

While the specific spectral data from the original publication is not available, commercial suppliers of this compound indicate the availability of NMR and MS data for their reference standards.

Biological Activity and Potential Signaling Pathways

There is a notable lack of specific studies on the biological activities of this compound in the peer-reviewed literature. However, insights can be drawn from the known pharmacological properties of its aglycone, gypsogenic acid, and other related triterpenoid saponins.

Potential Anticancer Activity

Gypsogenic acid has been investigated for its cytotoxic effects against various cancer cell lines. For instance, it has shown weak to moderate anti-proliferative activity against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines[3]. The presence of the aldehyde group at C-23 in gypsogenin (B1672572) (a closely related compound) is thought to be important for this activity[3]. It is plausible that this compound, as a glycoside of gypsogenic acid, may exhibit similar or modified cytotoxic properties. The sugar moieties could influence its solubility, bioavailability, and interaction with cellular targets.

Potential Anti-inflammatory and Immunomodulatory Effects

Triterpenoid saponins are well-documented for their anti-inflammatory properties. These effects are often attributed to the inhibition of pro-inflammatory mediators and the modulation of signaling pathways such as the NF-κB pathway. While no direct evidence exists for this compound, related triterpenoids have been shown to exert anti-inflammatory effects, suggesting a potential avenue for future research into this compound's bioactivity.

Other Potential Activities

Gypsogenic acid has also been reported to possess antibacterial and hemolytic activities[2]. The glycosylation pattern in this compound would likely modulate these activities.

Postulated Signaling Pathway Involvement

Based on the activities of related triterpenoids, it is hypothesized that this compound could potentially interact with key cellular signaling pathways.

Conclusion and Future Directions

This compound is a structurally defined bisdesmosidic triterpenoid saponin with a gypsogenic acid core. While its chemical structure has been established, there is a significant gap in the scientific literature regarding its biological activities and mechanism of action. Based on the known properties of its aglycone and other related saponins, this compound holds potential for further investigation, particularly in the areas of oncology and inflammatory diseases. Future research should focus on the isolation or synthesis of sufficient quantities of this compound to enable comprehensive in vitro and in vivo pharmacological screening. Elucidation of its specific molecular targets and its effects on key signaling pathways will be crucial in determining its potential as a therapeutic lead compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Gypsogenic acid | 5143-05-5 | FG45945 | Biosynth [biosynth.com]

- 3. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]

Copteroside G: A Technical Overview of a Triterpene Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copteroside G, a bisdesmosidic triterpene glycoside isolated from Climacoptera transoxana, represents a class of natural products with significant potential in pharmacological research. This technical guide provides a summary of the known physicochemical properties of this compound. Due to the limited publicly available data on the specific biological activities of this compound, this document also explores the broader context of triterpene glycosides, discussing their general biological activities, potential mechanisms of action, and relevant experimental protocols. This guide aims to serve as a foundational resource for researchers interested in the evaluation of this compound and similar compounds for therapeutic applications.

Physicochemical Properties of this compound

Quantitative data for this compound is summarized in the table below. This information is critical for its identification, quantification, and formulation in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 86438-31-5 | [1][2][3][4][5] |

| Molecular Weight | 824.95 g/mol | [1][2][6] |

| Molecular Formula | C₄₂H₆₄O₁₆ | [1][2][6] |

Biological Activities of Triterpene Glycosides: A Context for this compound

While specific studies on the biological activity of this compound are not widely available, the broader class of triterpene glycosides, to which it belongs, has been extensively studied. These compounds are known to exhibit a wide range of pharmacological effects.

Triterpene glycosides isolated from various natural sources, including marine organisms and plants, have demonstrated significant anticancer properties. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[6] For instance, some triterpene glycosides have been shown to influence nuclear factor-κB (NF-κB) and regulate the activity of receptors and enzymes like the epidermal growth factor receptor (EGFR), protein kinase B (Akt), and extracellular signal-regulated kinases (ERK).[6]

Furthermore, some triterpene glycosides from sea cucumbers have been reported to act as antagonists of the A2B adenosine (B11128) receptor, leading to the suppression of the MAPK signaling pathway, which is crucial for cell growth and proliferation.[1][7] This antagonism results in the inhibition of cancer cell proliferation and colony formation.[1]

Experimental Protocols

The following sections detail representative experimental protocols that can be adapted for the study of this compound. These methodologies provide a starting point for the isolation, characterization, and biological evaluation of this compound.

General Protocol for the Isolation of Triterpene Glycosides

The isolation of triterpene glycosides from plant material is a multi-step process involving extraction and chromatographic separation. The following is a generalized workflow.

Methodology:

-

Preparation of Plant Material: The plant material is first dried to remove moisture and then ground into a fine powder to increase the surface area for extraction.

-

Defatting: The powdered material is typically defatted using a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds that can interfere with the subsequent extraction and isolation steps.

-

Extraction: The defatted plant material is then extracted with a polar solvent, most commonly methanol or ethanol, which are effective at dissolving saponins.[2] This can be done using various techniques such as maceration, reflux extraction, or more modern methods like ultrasonic or microwave-assisted extraction.[8]

-

Concentration: The resulting alcoholic extract is concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning, for example, between n-butanol and water. Triterpene glycosides typically partition into the n-butanol layer.

-

Chromatographic Separation: The butanolic extract is then subjected to one or more chromatographic steps to isolate the pure compounds. This may involve column chromatography on silica (B1680970) gel or other stationary phases, followed by preparative high-performance liquid chromatography (HPLC) for final purification.[2][9]

Protocol for In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.[4]

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells should include vehicle-treated cells (e.g., DMSO) and untreated cells.[3]

-

Incubation: The plate is incubated for a specific period, typically 24, 48, or 72 hours, to allow the compound to exert its effects.[3]

-

MTT Addition: After the incubation period, an MTT solution is added to each well.

-

Formazan Formation: The plate is incubated for a further 2-4 hours, during which metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) value can be determined.

Hypothetical Signaling Pathway for Triterpene Glycoside Activity

Based on studies of other triterpene glycosides, a plausible mechanism of action for this compound, should it possess anticancer activity, could involve the modulation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1][7] This pathway is a key regulator of cell proliferation, differentiation, and apoptosis. The following diagram illustrates a hypothetical model of this interaction.

Disclaimer: This diagram represents a hypothetical signaling pathway based on the known activities of other triterpene glycosides. The actual mechanism of action for this compound has not been elucidated and requires experimental validation.

Conclusion and Future Directions

This compound is a structurally defined natural product with physicochemical properties that are well-documented. However, a significant gap exists in the scientific literature regarding its specific biological activities and mechanisms of action. Based on the established pharmacological profiles of the broader class of triterpene glycosides, this compound warrants further investigation, particularly for its potential anticancer properties. Future research should focus on isolating or synthesizing sufficient quantities of this compound for comprehensive biological screening. Elucidating its effects on various cancer cell lines and its interactions with key cellular signaling pathways will be crucial in determining its therapeutic potential. The experimental protocols outlined in this guide provide a framework for initiating such investigations.

References

- 1. Anticancer Activity of Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against MDA-MB-231 as A2B Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction and Isolation of Saponins PDF | PDF | Organic Compounds | Chemistry [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activity of Sea Cucumber Triterpene Glycosides [mdpi.com]

- 7. Anticancer Activity of Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against MDA-MB-231 as A2B Adenosine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Scientific Inquiry Reveals No Direct Link Between Climacoptera transoxana and Copteroside G

A comprehensive review of available scientific literature has found no direct evidence to support the classification of Climacoptera transoxana as a source of the triterpenoid (B12794562) glycoside, Copteroside G. Despite extensive searches for phytochemical analyses, isolation protocols, and biological activity studies, no peer-reviewed research currently establishes a connection between this specific plant species and the named compound.

Climacoptera transoxana is a plant belonging to the Amaranthaceae family, native to temperate regions of Asia. While the genus Climacoptera is known to contain various chemical constituents, specific research detailing the presence of this compound in C. transoxana is absent from accessible scientific databases.

This compound is classified as a triterpenoid, a large and diverse class of naturally occurring organic compounds. Information regarding its chemical properties, such as its CAS number (86438-31-5) and solubility in various organic solvents, is available from chemical suppliers. However, its natural origin, biological activity, and potential signaling pathways remain largely uncharacterized in the public domain.

Initial investigations into the biological activities of compounds structurally related to triterpenoid glycosides suggest a wide range of potential pharmacological effects. However, without specific studies on this compound, any discussion of its mechanism of action would be purely speculative. Similarly, the absence of isolation and quantification data from Climacoptera transoxana prevents the creation of detailed experimental protocols or data tables as requested.

This in-depth review highlights a significant gap in the current scientific literature. Future phytochemical investigations of Climacoptera transoxana would be necessary to determine if this compound is indeed a constituent of this plant. Should such a discovery be made, further research would then be required to elucidate its biological properties and potential therapeutic applications.

Until primary research is published that directly links this compound to Climacoptera transoxana, any technical guide or whitepaper on this specific topic would be without a scientific foundation. Therefore, no quantitative data tables, experimental protocols, or signaling pathway diagrams can be provided at this time.

An In-Depth Technical Guide to Copteroside G: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copteroside G, a triterpenoid (B12794562) glycoside isolated from Climacoptera transoxana, represents a promising natural product with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its potential biological activities based on related compounds. Detailed methodologies for the isolation and characterization of similar compounds are presented to facilitate further research. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the scientific exploration of this compound.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. Among these, triterpenoid glycosides have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. This compound, a member of this class, is a bisdesmosidic glycoside that has been isolated from the epigeal parts of Climacoptera transoxana.[1] While specific research on this compound is limited, its structural relationship to other bioactive triterpenoid saponins (B1172615) suggests a potential for interesting biological effects. This guide synthesizes the available information on this compound and provides a framework for future investigation.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. While some specific experimental values are not yet publicly available, the data from commercial suppliers and analysis of related compounds provide a solid baseline.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 86438-31-5 | [2] |

| Molecular Formula | C₄₂H₆₄O₁₆ | [2] |

| Molecular Weight | 824.95 g/mol | [2] |

| Appearance | Powder | [2] |

| Purity | >98% (as per supplier data) | [2] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] For enhanced solubility, warming to 37°C and ultrasonication are recommended.[2] | |

| Storage | Store desiccated at -20°C.[2] |

Note: Melting point data is not currently available in the public domain.

Spectral Data

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H and ¹³C NMR data for this compound has been published. However, a detailed NMR analysis of Copteroside E , a structurally related triterpenoid saponin (B1150181) also isolated from Climacoptera transoxana, provides valuable insights. The study on the acetyl derivatives of Copteroside E utilized 2D NMR techniques such as COSY, TOCSY, NOESY, HMQC, and HMBC for complete signal assignment.[3] It is anticipated that the NMR spectrum of this compound would exhibit characteristic signals for a triterpenoid aglycone and multiple sugar moieties.

2.1.2. Mass Spectrometry (MS)

Specific mass spectrometry fragmentation data for this compound is not detailed in the available literature. For triterpenoid glycosides, electrospray ionization (ESI) is a common technique. The fragmentation pattern would likely involve the sequential loss of sugar units from the aglycone, providing information about the nature and linkage of the carbohydrate chains.

Biological Activity and Potential Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is currently limited in publicly accessible scientific literature. However, based on the activities of structurally similar triterpenoid glycosides and other compounds isolated from the Climacoptera genus, potential areas for investigation include anti-inflammatory and antibacterial effects.

Potential Anti-inflammatory Activity

Triterpenoid saponins are well-documented for their anti-inflammatory properties. The proposed mechanism for many of these compounds involves the modulation of key inflammatory signaling pathways.

Diagram 1: Potential Anti-inflammatory Signaling Pathway

Caption: Hypothetical anti-inflammatory mechanism of this compound.

It is plausible that this compound could inhibit the production of pro-inflammatory mediators by interfering with signaling pathways such as the NF-κB pathway. This could occur through the inhibition of IKK, leading to the suppression of IκBα degradation and subsequent prevention of NF-κB translocation to the nucleus.

Potential Antibacterial Activity

Extracts from Climacoptera brachiata have been noted in traditional medicine for their antifungal and antibacterial properties.[4] While the specific contribution of this compound to this activity is unknown, triterpenoids are recognized for their antimicrobial effects.

Diagram 2: Potential Antibacterial Workflow

Caption: Workflow for investigating the antibacterial activity of this compound.

The potential antibacterial mechanism of this compound could involve the disruption of the bacterial cell membrane, inhibition of biofilm formation, or interference with essential enzymes like DNA gyrase.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, established methodologies for the isolation and analysis of triterpenoid glycosides from plant material can be adapted.

Isolation and Purification of Triterpenoid Glycosides

The following is a general protocol for the isolation of triterpenoid glycosides from plant material, which can be adapted for this compound from Climacoptera transoxana.

Diagram 3: Isolation and Purification Workflow

Caption: General workflow for the isolation of this compound.

-

Extraction: Air-dried and powdered aerial parts of Climacoptera transoxana are exhaustively extracted with a suitable solvent, such as 80% ethanol, at room temperature.

-

Concentration: The filtrate is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Triterpenoid glycosides are often enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform and methanol. Further purification can be achieved using Sephadex LH-20 column chromatography.

-

Final Purification: Final purification to yield this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Cell-Based Anti-inflammatory Assay

To investigate the potential anti-inflammatory effects of this compound, a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) can be employed.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

-

Analysis of Inflammatory Mediators: The cell supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. Nitric oxide (NO) production can be quantified using the Griess reagent.

-

Western Blot Analysis: Cell lysates can be analyzed by Western blotting to determine the expression levels of key proteins in inflammatory signaling pathways (e.g., p-IKK, p-IκBα, NF-κB).

Conclusion and Future Directions

This compound is a triterpenoid glycoside with a defined chemical structure but largely unexplored biological activities. This guide has consolidated the available physicochemical data and outlined potential avenues for pharmacological investigation based on its chemical class. Future research should focus on:

-

Complete Spectroscopic Characterization: Publication of the full ¹H NMR, ¹³C NMR, and detailed mass spectrometry fragmentation data is essential for the definitive structural confirmation and to serve as a reference for future studies.

-

Determination of Physical Constants: Experimental determination of the melting point and other physical constants will complete the basic characterization of this compound.

-

Systematic Biological Screening: A comprehensive evaluation of the anti-inflammatory, antibacterial, and other potential pharmacological activities of this compound is warranted.

-

Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies should be undertaken to identify the molecular targets and signaling pathways involved.

The exploration of this compound holds promise for the discovery of new therapeutic agents. This technical guide provides a solid starting point for researchers to unlock the full potential of this interesting natural product.

References

Copteroside G: A Technical Guide to Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Copteroside G, a bisdesmosidic glycoside isolated from the epigeal part of Climacoptera transoxana. The information herein is intended to support research, formulation development, and other scientific applications of this compound.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents remains limited in publicly available literature. However, information from technical data sheets allows for the calculation of concentrations at which this compound is soluble, providing valuable guidance for the preparation of stock solutions and experimental media.

One supplier indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO), providing a molarity table for reconstitution[1]. Based on the molecular weight of this compound (824.95 g/mol ), the following concentrations have been calculated:

| Molar Concentration (mM) | Concentration (mg/mL) |

| 1 | 0.825 |

| 5 | 4.125 |

| 10 | 8.25 |

| 50 | 41.25 |

| 100 | 82.5 |

Note: These values are derived from a supplier's molarity calculator and assume complete dissolution at these concentrations in an unspecified solvent, presumed to be DMSO. These are not formal thermodynamic solubility limits.

Qualitative Solubility Profile

This compound is qualitatively described as being soluble in a variety of common organic solvents. This information is useful for selecting appropriate solvent systems for chromatography, extraction, and in vitro assays.

Table of Qualitative Solubility:

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Acetone | Soluble | [1] |

For enhancing solubility, it is recommended to gently warm the solution to 37°C and utilize an ultrasonic bath to aid in dissolution[1].

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound has not been published, a general methodology based on standard practices in the pharmaceutical industry can be outlined. The following represents a typical workflow for both kinetic and thermodynamic solubility assessment.

General Workflow for Solubility Assessment

The diagram below illustrates a generalized workflow for determining the solubility of a compound like this compound.

Thermodynamic (Equilibrium) Solubility Protocol

This method determines the saturation solubility of a compound in a specific solvent system at equilibrium.

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, ethanol, etc.) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Standard Curve: Prepare a standard curve of this compound of known concentrations to accurately determine the concentration of the saturated solution.

Kinetic (Apparent) Solubility Protocol

This high-throughput method is often used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, typically DMSO.

-

Dilution in Aqueous Buffer: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). The final concentration of DMSO is typically kept low (e.g., <1-2%) to minimize its co-solvent effects.

-

Incubation: Incubate the solution for a shorter period (e.g., 1 to 2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the amount of precipitated compound. This can be done directly by detecting scattered light (nephelometry) or by filtering out the precipitate and measuring the concentration of the remaining dissolved compound in the filtrate via UV-Vis spectroscopy or HPLC.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the precise mechanism of action or the signaling pathways directly modulated by this compound. As a triterpenoid (B12794562) glycoside, it belongs to a broad class of compounds known for a wide range of biological activities. Further research is required to elucidate its specific cellular targets and downstream effects.

The diagram below illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.

References

Unraveling the Therapeutic Potential of Copteroside G: A Comprehensive Technical Overview

Despite a comprehensive search of available scientific literature, no information has been found regarding a compound designated as "Copteroside G." As such, this guide cannot provide specific details on its biological activities, experimental protocols, or associated signaling pathways.

This outcome suggests several possibilities:

-

Novel or Undisclosed Compound: this compound may be a very recently discovered compound that has not yet been described in published literature. Its discovery might be part of ongoing, unpublished research within a pharmaceutical or academic laboratory.

-

Proprietary Designation: The name "this compound" could be an internal, proprietary code used by a research group or company that has not been publicly disclosed.

-

Alternative Nomenclature: The compound may be more commonly known by a different chemical name or classification. Without further information or structural details, it is impossible to identify it under an alternative name.

-

Typographical Error: There is a possibility that the name "this compound" is a misspelling of another known compound.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the absence of data, professionals interested in "this compound" are encouraged to:

-

Verify the Compound Name and Source: Double-check the spelling and origin of the name. If it was encountered in a specific context (e.g., a conference abstract, internal report), consulting the original source is crucial.

-

Search Chemical Databases: If the chemical structure of this compound is known, searching databases such as PubChem, SciFinder, and ChemSpider using the structure or its chemical formula may yield relevant information, even if the name "this compound" is not used.

-

Monitor Scientific Literature and Patent Databases: Set up alerts for the term "this compound" in scientific search engines and patent databases to be notified of any future publications or filings that may disclose information about this compound.

Until "this compound" is formally described in the scientific domain, any discussion of its biological activities would be purely speculative. The scientific community awaits the primary research that will define its chemical properties and explore its potential therapeutic applications.

Copteroside G: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copteroside G, a naturally occurring triterpenoid (B12794562) glycoside, has been identified as a bisdesmosidic glycoside isolated from Climacoptera transoxana. This technical guide provides a comprehensive review of the currently available scientific information on this compound, with a focus on its chemical properties. Despite extensive searches of scientific literature and databases, detailed information regarding the specific biological activities, mechanisms of action, and experimental protocols for this compound remains largely unavailable in the public domain. This document serves to consolidate the known data and highlight the significant gaps in our understanding of this compound, representing a call for further research into its potential therapeutic applications.

Introduction

Triterpenoid glycosides are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound belongs to this class of compounds and has been isolated from the epigeal part of Climacoptera transoxana, a plant species that has been a source of various bioactive molecules.[1] As a bisdesmosidic glycoside, its structure is characterized by two sugar chains attached to the triterpenoid aglycone. The unique structural features of this compound suggest potential for novel biological activities, making it a compound of interest for further investigation in drug discovery and development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound have been documented, providing a foundation for any future experimental work. These properties are crucial for designing and conducting in vitro and in vivo studies, as well as for developing analytical methods for its quantification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C42H64O16 | [1] |

| Molecular Weight | 824.95 g/mol | [1] |

| CAS Number | 86438-31-5 | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Desiccate at -20°C | [2] |

Biological Activities and Mechanism of Action

A thorough review of published scientific literature reveals a significant gap in the understanding of the biological activities of this compound. While the broader class of triterpenoid glycosides is known for a wide array of pharmacological effects, specific studies on this compound are not currently available. The potential biological activities of this compound can be hypothesized based on the activities of structurally similar compounds; however, such extrapolations require experimental validation.

Due to the lack of experimental data, no signaling pathways or specific molecular targets for this compound have been identified.

Experimental Protocols

The absence of published research on the biological activities of this compound means there are no established experimental protocols for this specific compound. Researchers wishing to investigate the properties of this compound would need to develop and validate new protocols based on standard assays for evaluating the biological activities of triterpenoid glycosides.

Below is a hypothetical experimental workflow that could be adapted to study the potential anticancer activity of this compound. This workflow is provided as a general guideline and would require optimization for this specific compound.

Caption: Hypothetical workflow for in vitro evaluation of this compound's anticancer activity.

Future Directions

The current state of knowledge on this compound is rudimentary, presenting a significant opportunity for original research. Future studies should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Climacoptera transoxana to obtain sufficient quantities for biological screening.

-

Biological Screening: A broad-based screening of this compound against a panel of cancer cell lines, bacterial strains, and viral assays to identify potential therapeutic areas.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

-

In Vivo Studies: Following promising in vitro results, in vivo studies in appropriate animal models will be necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

Conclusion

This compound is a structurally defined triterpenoid glycoside with currently unknown biological activities. The lack of available data underscores the need for foundational research to explore its therapeutic potential. This technical guide consolidates the existing information and provides a framework for future investigations that could unlock the pharmacological value of this natural product. The scientific community is encouraged to pursue research on this compound to fill the existing knowledge gaps and potentially develop new therapeutic agents.

References

Copteroside G: A Comprehensive Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Copteroside G, a triterpenoid (B12794562) saponin (B1150181), has been identified in select plant species and is noted for its potential biological activities. This document provides a detailed overview of the discovery, history, and known scientific data pertaining to this compound. It includes its chemical properties, plant sources, and a summary of its putative biological functions. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a bisdesmosidic triterpenoid saponin. Its discovery dates back to the early 1980s, and since then, it has been identified in at least two distinct plant species. Triterpenoid saponins (B1172615) are a diverse class of natural products known for a wide range of biological activities, making this compound a compound of interest for further scientific investigation.

Discovery and History

This compound was first isolated from the epigeal (above-ground) parts of Climacoptera transoxana, a plant belonging to the Chenopodiaceae family. The initial structure elucidation was reported in 1984 by Ch. Annaev and N. K. Abubakirov.[1] Through chemical and spectral analyses, they identified the structure of this compound as gypsogenic acid 28-O-ß-D-glucopyranoside 3-O-ß-D-glucuronopyranoside.

More recently, this compound has also been identified as a constituent of the hyacinth bean (Lablab purpureus), a legume widely cultivated in tropical regions.[2] This finding expands the known natural sources of this compound.

Chemical Properties and Structure Elucidation

The chemical structure of this compound is based on a gypsogenic acid aglycone, which is a pentacyclic triterpene. Two sugar moieties are attached at positions C-3 and C-28, making it a bisdesmosidic saponin.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Gypsogenic acid 28-O-ß-D-glucopyranoside 3-O-ß-D-glucuronopyranoside | [3] |

| CAS Number | 86438-31-5 | |

| Molecular Formula | C42H64O16 | |

| Compound Class | Triterpenoid Saponin |

Experimental Protocols

General Isolation of Triterpenoid Saponins

While the specific, detailed protocol for the original isolation of this compound is not available, a general methodology for the extraction and isolation of triterpenoid saponins from plant material is as follows. This protocol is illustrative and would require optimization for the specific plant source and target compound.

dot

Caption: General workflow for the isolation of triterpenoid saponins.

Biological Activity Assay: α-Glucosidase Inhibition

This compound has been identified within a saponin fraction of Lablab purpureus that exhibited α-glucosidase inhibitory activity. The following is a detailed protocol for an in vitro α-glucosidase inhibition assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

dot

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the α-glucosidase enzyme, pNPG substrate, test compound (at various concentrations), and positive control in the phosphate buffer.

-

In a 96-well plate, add a small volume of the α-glucosidase solution to wells containing the test compound or controls.

-

Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for enzyme-inhibitor interaction.

-

Initiate the enzymatic reaction by adding the pNPG solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the sodium carbonate solution. The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, which is yellow in alkaline conditions.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Biological Activity and Potential Applications

The primary biological activity associated with this compound is the potential for α-glucosidase inhibition .[2] This activity was observed in a total saponin extract from Lablab purpureus that was shown to contain this compound. α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by slowing down the absorption of carbohydrates from the small intestine.

Table 2: Summary of Known Biological Activities of this compound-Containing Extracts

| Biological Activity | Source of Extract | Quantitative Data | Reference |

| α-Glucosidase Inhibition | Lablab purpureus (total saponins) | IC50 not reported for pure compound | [2] |

Additionally, this compound has been identified as a component of a traditional Chinese medicine formula, Qing Hua Chang Yin, which is used to treat chronic colitis. This formula was found to inhibit the PERK–ATF4–CHOP and NF-κB signaling pathways. However, the direct effect of this compound on these pathways has not been independently verified.

Signaling Pathways (Hypothesized)

Based on its presence in the Qing Hua Chang Yin formula, it is hypothesized that this compound may play a role in modulating inflammatory and endoplasmic reticulum stress pathways. The NF-κB and PERK pathways are critical in these processes.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

dot

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PERK/ATF4/CHOP Signaling Pathway

The PERK pathway is a major branch of the unfolded protein response (UPR), which is activated by endoplasmic reticulum (ER) stress. Chronic ER stress and activation of this pathway can lead to apoptosis.

dot

References

Spectroscopic Data of Copteroside G: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the triterpenoid (B12794562) glycoside, Copteroside G. Due to the absence of publicly available, detailed raw spectral data, this document focuses on presenting the structural information and general methodologies typically employed for the characterization of such compounds. The information herein is intended to serve as a foundational resource for researchers in natural product chemistry and drug discovery.

Introduction to this compound

This compound is a triterpenoid glycoside, a class of natural products known for their structural diversity and wide range of biological activities. The structural elucidation of these complex molecules is heavily reliant on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide outlines the expected data presentation and the experimental protocols integral to the characterization of this compound and related compounds.

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule. For a compound like this compound, techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically used. The data provides the exact mass of the molecular ion, which is crucial for confirming the molecular formula.

Table 1: Representative Mass Spectrometry Data for a Triterpenoid Glycoside

| Analysis | Ionization Mode | Observed Ion | Deduced Information |

| HR-FAB-MS | Positive | [M+Na]⁺ | Molecular Formula Determination |

| FAB-MS (m/z) | Positive | [M+Na]⁺, [Aglycone+H]⁺ | Fragmentation Pattern |

Note: Specific m/z values for this compound are not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments are necessary to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule. The data is typically acquired in a deuterated solvent such as pyridine-d₅.

Table 2: Representative ¹³C NMR Spectroscopic Data for a Triterpenoid Saponin Aglycone Moiety (125 MHz, C₅D₅N)

| Carbon No. | Chemical Shift (δc) | Carbon Type (DEPT) |

| 1 | Value | CH₂ |

| 2 | Value | CH₂ |

| 3 | Value | CH |

| ... | ... | ... |

| 28 | Value | C |

| 29 | Value | CH₃ |

| 30 | Value | CH₃ |

Table 3: Representative ¹H and ¹³C NMR Spectroscopic Data for the Sugar Moieties of a Triterpenoid Saponin (500 MHz, C₅D₅N)

| Position | Chemical Shift (δH), Multiplicity, J (Hz) | Chemical Shift (δc) |

| Sugar 1 | ||

| 1' | Value, d, J-value | Value |

| 2' | Value, dd, J-values | Value |

| ... | ... | ... |

| Sugar 2 | ||

| 1'' | Value, d, J-value | Value |

| 2'' | Value, dd, J-values | Value |

| ... | ... | ... |

Note: The specific chemical shifts and coupling constants for this compound are not publicly available.

Experimental Protocols

The following sections describe the generalized experimental procedures for the isolation and spectroscopic analysis of triterpenoid glycosides like this compound.

Isolation and Purification

-

Extraction: The plant material is typically air-dried, powdered, and extracted with a polar solvent such as methanol (B129727) (MeOH).

-

Solvent Partitioning: The crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). Triterpenoid glycosides are usually concentrated in the n-BuOH fraction.

-

Chromatographic Separation: The n-BuOH fraction is subjected to multiple steps of column chromatography. This may include:

-

Silica gel chromatography.

-

Reversed-phase (ODS) column chromatography.

-

Sephadex LH-20 column chromatography.

-

-

Final Purification: The final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are recorded on a mass spectrometer, often using a FAB or ESI source.

-

NMR Spectroscopy: NMR spectra are recorded on a high-field spectrometer (e.g., 500 MHz or higher).

-

Sample Preparation: The purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of C₅D₅N).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons. DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: A series of 2D NMR experiments are conducted to establish the structure:

-

COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

-

NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

-

-

Workflow Visualization

The general workflow for the isolation and structural elucidation of a natural product like this compound is depicted below.

Caption: Isolation and Structure Elucidation Workflow.

Predicted Mechanism of Action of Copteroside G: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copteroside G, a triterpenoid (B12794562) glycoside, is a natural compound with potential therapeutic applications. In the absence of direct experimental data, this document outlines a predicted mechanism of action for this compound based on the well-documented activities of structurally related triterpenoids. We hypothesize that this compound exerts anti-inflammatory and pro-apoptotic effects through the modulation of key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This prediction is supported by a comprehensive review of the literature on analogous compounds, including oleanolic acid, ursolic acid, and betulinic acid. This whitepaper presents the predicted signaling cascades, summarizes relevant quantitative data from related compounds, and provides detailed experimental protocols to guide future research on this compound.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. This compound is a triterpenoid glycoside isolated from Climacoptera transoxana. While specific studies on the mechanism of action of this compound are currently unavailable, its structural classification as a triterpenoid allows for a scientifically grounded prediction of its biological activities. This document synthesizes the known mechanisms of well-characterized triterpenoids to propose a putative mechanism of action for this compound, focusing on its potential anti-inflammatory and pro-apoptotic properties.

Predicted Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of numerous triterpenoids are attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. Inactive NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

We predict that this compound inhibits the NF-κB pathway by:

-

Preventing the phosphorylation and subsequent degradation of IκBα.

-

Inhibiting the nuclear translocation of the p65 subunit of NF-κB.

This inhibition would lead to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulation of the MAPK Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to external stimuli, including inflammation. Triterpenoids have been shown to selectively inhibit the phosphorylation of these kinases.

It is predicted that this compound may:

-

Inhibit the phosphorylation of JNK and p38 MAPK.

-

The effect on ERK phosphorylation can be context-dependent, with some triterpenoids showing inhibition while others show activation.

By modulating MAPK signaling, this compound could further reduce the production of pro-inflammatory cytokines and mediators.

Predicted Pro-Apoptotic Mechanism of Action

Many triterpenoids have demonstrated the ability to induce apoptosis in cancer cells, making them promising candidates for anti-cancer drug development. The pro-apoptotic effects are often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Induction of the Intrinsic Apoptotic Pathway

The intrinsic pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members (e.g., Bax, Bak) promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers the activation of caspase-9 and the subsequent executioner caspases (caspase-3, -7).

We predict that this compound induces apoptosis by:

-

Increasing the expression of pro-apoptotic proteins like Bax.

-

Decreasing the expression of anti-apoptotic proteins like Bcl-2.

-

Inducing the loss of mitochondrial membrane potential.

-

Promoting the release of cytochrome c from the mitochondria.

-

Activating caspase-9 and caspase-3.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often dysregulated in cancer. Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets. Some triterpenoids have been shown to inhibit this pathway.

This compound may contribute to apoptosis by:

-

Inhibiting the phosphorylation and activation of Akt.

-

This would relieve the inhibition of pro-apoptotic proteins and further promote cell death.

Data Presentation: Effects of Related Triterpenoids

The following tables summarize quantitative data from studies on triterpenoids with similar predicted mechanisms of action. This data provides a reference for the potential potency of this compound.

Table 1: Anti-Inflammatory Activity of Representative Triterpenoids

| Compound | Cell Line | Stimulant | Measured Parameter | IC50 / Inhibition | Reference |

| Oleanolic Acid | RAW 264.7 | LPS | NO Production | IC50: ~15 µM | [1][2] |

| Ursolic Acid | Jurkat | PMA/PHA | IL-2 Production | Significant inhibition at 20 µM | [3] |

| Betulinic Acid | A2780 | - | Cell Viability | IC50: 44.47 µM | [4] |

| Oleanolic Acid Acetate | THP1-XBlue | poly(I:C) | NF-κB Activation | Significant inhibition at 60 µM | [5] |

Table 2: Pro-Apoptotic Activity of Representative Triterpenoids

| Compound | Cell Line | Measured Parameter | Effect | Reference |

| Betulinic Acid | A2780 | Apoptotic Cells | Significant increase at 40 µM | [4] |

| Ursolic Acid | MG-63 | Caspase-3 Activation | Dose-dependent increase | [6] |

| Betulinic Acid | HeLa | Akt Phosphorylation | Suppression | [7] |

| Ursolic Acid | HT-29 | Bcl-2 Expression | Down-regulation | [8] |

Mandatory Visualizations: Predicted Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the predicted signaling pathways modulated by this compound.

Caption: Predicted Anti-Inflammatory Signaling Pathway of this compound.

Caption: Predicted Pro-Apoptotic Signaling Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the predicted mechanism of action of this compound.

Cell Culture and Treatments

-

Cell Lines:

-

Anti-inflammatory studies: RAW 264.7 (murine macrophages), THP-1 (human monocytes).

-

Apoptosis studies: A suitable cancer cell line (e.g., HeLa, A549, MCF-7).

-

-

Culture Conditions: Cells should be maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells would be pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent (e.g., 1 µg/mL LPS) or analysis for apoptosis.

Western Blot Analysis

-

Objective: To determine the protein expression and phosphorylation status of key signaling molecules.

-

Protocol:

-

Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-JNK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect signals using an enhanced chemiluminescence (ECL) system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of pro-inflammatory genes.

-

Protocol:

-

Extract total RNA from treated cells using TRIzol reagent.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers for TNF-α, IL-6, iNOS, etc.

-

Normalize target gene expression to a housekeeping gene (e.g., GAPDH or β-actin).

-

Calculate relative gene expression using the 2^-ΔΔCt method.

-

Annexin V-FITC/PI Apoptosis Assay

-

Objective: To quantify the percentage of apoptotic cells.

-

Protocol:

-

Harvest and wash treated cells with PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Mitochondrial Membrane Potential (MMP) Assay

-

Objective: To assess changes in mitochondrial function.

-

Protocol:

-

Treat cells with this compound.

-

Incubate cells with a fluorescent cationic dye such as JC-1 or TMRE.

-

Measure the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio (for JC-1) indicates a loss of MMP.

-

Conclusion and Future Directions

Based on the extensive evidence from structurally related triterpenoids, it is highly probable that this compound possesses anti-inflammatory and pro-apoptotic properties. The predicted mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in inflammatory mediators, and the induction of the intrinsic apoptotic pathway through modulation of Bcl-2 family proteins and the PI3K/Akt pathway.

The experimental protocols outlined in this whitepaper provide a clear roadmap for the systematic investigation of this compound's mechanism of action. Future research should focus on validating these predicted pathways and elucidating the specific molecular targets of this compound. Such studies will be crucial for establishing the therapeutic potential of this promising natural compound in inflammatory diseases and cancer.

References

- 1. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Betulinic Acid Suppresses Ovarian Cancer Cell Proliferation through Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Copteroside G: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for Copteroside G is not currently available in the public domain. This guide provides a comprehensive overview of the safety and toxicity profile of the broader chemical class to which this compound belongs: iridoid glycosides. The information presented herein is intended for research purposes and should be interpreted with the understanding that it is based on related compounds and not this compound itself.

Introduction to this compound and Iridoid Glycosides

This compound is an iridoid glycoside, a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. These compounds are widely distributed in the plant kingdom and are known for a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This compound has been isolated from Climacoptera transoxana and Scrophularia buergeriana. Given the therapeutic potential of iridoid glycosides, a thorough evaluation of their safety and toxicity is crucial for any drug development program. This technical guide synthesizes the available toxicological data for structurally similar iridoid glycosides to provide a preliminary safety assessment for this compound.

Quantitative Toxicity Data for Structurally Related Iridoid Glycosides

Due to the absence of specific toxicity studies on this compound, this section summarizes the available quantitative data for structurally analogous iridoid glycosides: geniposide (B1671433), aucubin (B1666126), and harpagoside. This information provides a valuable, albeit indirect, insight into the potential toxicological profile of this compound.

Table 1: Acute Toxicity of Structurally Similar Iridoid Glycosides

| Compound | Animal Model | Route of Administration | LD50 | Observed Effects |

| Geniposide | Rat | Oral | 1431.1 mg/kg[1] | Hepatotoxicity at doses ≥ 574 mg/kg, associated with oxidative stress.[1] |

| Aucubin | Mouse | Intraperitoneal | > 900 mg/kg[2] | Considered to have low toxicity.[2][3] |

| Harpagoside | Mouse | Not Specified | > 13.5 g/kg | Low toxicity reported. |

Table 2: Sub-chronic Toxicity of Structurally Similar Iridoid Glycosides

| Compound | Animal Model | Dosage | Duration | Observed Effects |

| Geniposide | Rat | 24.3 and 72.9 mg/kg/day (oral) | 90 days | No hepatotoxicity observed at these doses.[1] |

| Geniposide | Rat | 100 mg/kg/day (oral) | 26 weeks | Induced obvious liver and kidney damage.[4] |

Experimental Protocols

A critical evaluation of the experimental methodologies employed in the cited toxicity studies is essential for a comprehensive understanding of the data.

Acute Oral Toxicity Study of Geniposide in Rats

-

Test Substance: Geniposide

-

Animal Model: Rats (strain not specified)

-

Methodology:

-

Animals were administered single oral doses of geniposide.

-

The lethal dose 50% (LD50) was determined.

-

To assess hepatotoxicity, rats were given oral doses of 574 mg/kg or higher.

-

Serum levels of liver enzymes were measured, and histopathological examinations of the liver were conducted at 24-48 hours post-administration.

-

Markers of oxidative stress, such as total superoxide (B77818) dismutase activity and malondialdehyde concentration, were also assessed in liver tissues.[1]

-

Acute Intraperitoneal Toxicity Study of Aucubin in Mice

-

Test Substance: Aucubin

-

Animal Model: Mice (strain not specified)

-

Methodology:

-

Mice were administered single intraperitoneal doses of aucubin ranging from 100 mg/kg to 900 mg/kg.

-

Mortality was observed over a 24-hour period to determine the minimum lethal dose.[2]

-

In a separate acute toxicity study, multiple intraperitoneal doses (20, 40, and 80 mg/kg) were administered four times a week.

-

Serum enzyme activities (alkaline phosphatase, GPT, GOT) and other biochemical parameters were assayed.

-

Histological examinations of liver biopsy samples were performed.[2]

-

Sub-chronic Oral Toxicity Study of Geniposide in Rats

-

Test Substance: Geniposide

-

Animal Model: Sprague-Dawley rats

-

Methodology:

-

Rats of both sexes were administered geniposide daily via oral gavage at doses of 25, 50, or 100 mg/kg for 26 weeks.

-

A control group received the vehicle.

-

Clinical observations, food consumption, and body weights were monitored throughout the study.

-

At the end of the study, blood samples were collected for hematological and biochemical analysis.

-

Major organs were subjected to histopathological examination.[4]

-

Signaling Pathways and Experimental Workflows

Understanding the potential mechanisms of action and the workflows of toxicity studies is crucial for interpreting the safety profile of this compound.

General Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a natural product like this compound in a cell-based assay.

References

- 1. Potential hepatotoxicity of geniposide, the major iridoid glycoside in dried ripe fruits of Gardenia jasminoides (Zhi-zi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological Studies on Aucubin(I) -Acute Toxicities and Effects on Blood Serum Enzymes- -Korean Journal of Pharmacognosy | 학회 [koreascience.kr]

- 3. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oral chronic toxicity study of geniposide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Copteroside G from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copteroside G is a triterpenoid (B12794562) glycoside, a class of natural products known for a wide range of biological activities, making them promising candidates for drug development. While the primary chemical constituents of well-known medicinal plants like Coptis chinensis (Chinese Goldthread) are potent isoquinoline (B145761) alkaloids, these plants also harbor a diverse array of other compounds, including triterpenoid saponins (B1172615).[1][2] These saponins, including compounds structurally related to this compound, have demonstrated significant anti-inflammatory and cytotoxic activities.[3][4] This document provides a detailed protocol for the extraction and isolation of this compound and other triterpenoid glycosides from plant material, primarily focusing on the rhizomes of Coptis chinensis Franch. (Ranunculaceae), a known source of such compounds. The methodologies outlined are based on established phytochemical isolation techniques for this class of molecules.

Experimental Protocols

The following protocols describe a comprehensive procedure for the extraction, fractionation, and purification of this compound from dried and powdered plant rhizomes.

Protocol 1: Extraction and Fractionation

This protocol details the initial solvent extraction of crude saponins and their subsequent fractionation based on polarity.

-

Plant Material Preparation :

-

Obtain dried rhizomes of Coptis chinensis.

-

Grind the rhizomes into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.

-

-

Extraction :

-

Macerate the powdered plant material (e.g., 5 kg) with 70% aqueous ethanol (B145695) (EtOH) at a solvent-to-solid ratio of 6:1 (v/w).

-

Perform the extraction three times at room temperature, each for a duration of 24 hours, to ensure exhaustive extraction of the target compounds.

-

Combine the extracts from the three macerations.

-

-

Solvent Removal :

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C. This yields a crude extract.

-

-

Suspension and Initial Defatting :

-

Suspend the crude extract in water.

-

Partition the aqueous suspension with petroleum ether multiple times to remove non-polar constituents such as fats and chlorophyll. Discard the petroleum ether fraction.

-

-

Liquid-Liquid Fractionation :

-

Sequentially partition the remaining aqueous layer with solvents of increasing polarity:

-

First, with ethyl acetate (B1210297) (EtOAc).

-

Second, with n-butanol (n-BuOH).

-

-

Separate the layers and concentrate each fraction (EtOAc and n-BuOH) under reduced pressure to yield the respective crude fractions. Triterpenoid glycosides are typically enriched in the n-BuOH fraction.

-

Protocol 2: Chromatographic Purification

This protocol describes the multi-step chromatographic separation required to isolate pure this compound from the enriched n-butanol fraction.

-

Silica (B1680970) Gel Column Chromatography (Initial Separation) :

-

Subject the dried n-BuOH fraction to column chromatography on a silica gel column (200-300 mesh).

-

Elute the column with a gradient solvent system, typically starting with chloroform (B151607) (CHCl₃) and gradually increasing the polarity by adding methanol (B129727) (MeOH). For example, a gradient of CHCl₃-MeOH (from 100:1 to 1:1, v/v) can be used.

-

Collect fractions of a fixed volume (e.g., 500 mL) and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Reversed-Phase C18 Column Chromatography (Intermediate Purification) :

-

Take the fractions containing the target compounds (as identified by TLC comparison with a standard, if available) and subject them to further purification on a reversed-phase (RP-18) column.

-

Elute the column with a gradient of decreasing polarity, such as a MeOH-H₂O gradient (e.g., from 20:80 to 80:20, v/v).

-

Collect and combine fractions based on TLC or HPLC analysis.

-

-

Sephadex LH-20 Column Chromatography (Final Polishing) :

-

For final purification, use size-exclusion chromatography on a Sephadex LH-20 column.

-

Use methanol (MeOH) as the mobile phase.

-

This step helps to remove remaining small impurities, yielding the purified this compound.

-

-

Purity Assessment :

-

Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

-

Confirm the structure of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Data Presentation

The following tables should be used to record quantitative data throughout the extraction and purification process for reproducibility and comparison.

Table 1: Extraction and Fractionation Yields

| Parameter | Value | Unit | Notes |

|---|---|---|---|

| Starting Plant Material (Dry Weight) | kg | Coptis chinensis rhizomes | |